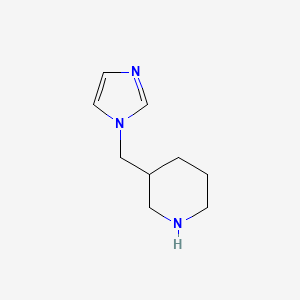

3-(1H-imidazol-1-ylmethyl)piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

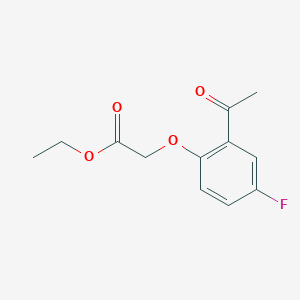

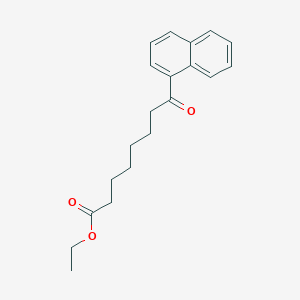

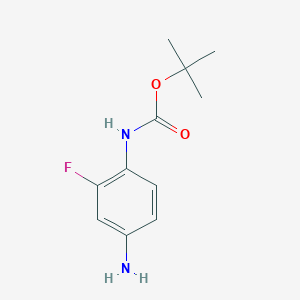

The compound "3-(1H-imidazol-1-ylmethyl)piperidine" is a derivative of imidazole and piperidine, which are both heterocyclic compounds. Imidazole is a planar five-membered ring with two nitrogen atoms, and piperidine is a six-membered ring containing one nitrogen atom. The combination of these two structures may result in a compound with unique chemical and biological properties.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. One approach is the one-pot regiospecific synthesis, which allows for the construction of imidazo[1,2-a]pyridines, a related structure, without the need for transition metals. This method facilitates the formation of C-N, C-O, and C-S bonds from ynals, pyridin-2-amines, and alcohols or thiols . Another synthetic route involves the cyclization of aminopyridines and chloro ketones to yield imidazo[1,2-a]pyridines, which can then be further modified at the 3-position to introduce various substituents . Additionally, a convenient synthesis of (1H-azol-1-yl)piperidines, which includes imidazole derivatives, has been developed by arylation of azoles with bromopyridines followed by reduction of the pyridine ring .

Molecular Structure Analysis

The molecular structure of imidazole and piperidine derivatives can be quite versatile. For instance, the imidazo[1,5-a]pyridine skeleton has been used as a platform for generating stable N-heterocyclic carbenes . The crystal structure of a related compound, N-(1,3-benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, shows that the benzothiazol and imidazol rings are planar with a small dihedral angle between them, and the piperidin ring adopts a chair conformation10.

Chemical Reactions Analysis

Imidazole and piperidine derivatives can participate in various chemical reactions. For example, imidazo[1,2-a]pyridines have been synthesized as potential antiulcer agents, although they did not show significant antisecretory activity, but some demonstrated good cytoprotective properties . Moreover, 4-benzyl-1-piperidinylalkynylpyrroles, pyrazoles, and imidazoles have been identified as potent antagonists of the NR1A/2B subtype of the NMDA receptor, indicating their potential in modulating chemical reactions in biological systems .

Physical and Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Inhibition of Nitric Oxide Formation

A series of compounds including 1-(1,3-benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]-piperidine analogs have been identified as potent inhibitors of nitric oxide (NO) formation. These compounds, such as Compound 12S, exhibit high potency and selectivity in inhibiting NO formation, crucial for various physiological processes and diseases (Wei et al., 2007).

Structural Analysis in Medicinal Chemistry

The structural characteristics of related compounds like N-(1,3-benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine have been extensively studied. This research provides valuable insights into the molecular structure and conformation, which are pivotal for the development of therapeutic agents (Yıldırım et al., 2006).

Synthesis of Azole Piperidines

The synthesis of 3- and 4-(1H-azol-1-yl)piperidines, including methods for creating benzodiazepines and other compounds, is a significant area of research. These compounds have various potential applications in pharmaceuticals and chemical industries (Shevchuk et al., 2012).

Development of Subtype-Selective NMDA Receptor Ligands

Research has identified compounds such as 4-benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine as potent antagonists of specific subtypes of the NMDA receptor, offering potential therapeutic applications in neurodegenerative diseases like Parkinson's disease (Wright et al., 1999).

Human Histamine Receptor Agonists

Compounds including 4-((1H-imidazol-4-yl)methyl)-1-aryl-piperazine and piperidine derivatives have been designed and synthesized as potential human histamine type 3 agonists. These compounds show varying degrees of affinity and agonistic activity on human histamine H3 receptors, which are significant in various physiological and pathological processes (Ishikawa et al., 2010).

Analysis in Pharmaceutical Products

Research involving compounds such as 3-(1H-imidazol-1-ylmethyl)piperidine also extends to pharmaceutical analysis. For instance, studies on ketoconazole, which includes similar structural features, involve creating ion-selective electrodes for pharmaceutical analysis (Shamsipur & Jalali, 2000).

Pharmacokinetics of Cancer Treatments

The pharmacokinetics of novel anaplastic lymphoma kinase inhibitors, incorporating similar molecular structures, have been studied for their potential application in cancer treatment. This includes understanding the hydrolysis-mediated clearance and systemic effects of these compounds (Teffera et al., 2013).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-(imidazol-1-ylmethyl)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-2-9(6-10-3-1)7-12-5-4-11-8-12/h4-5,8-10H,1-3,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFQCTIRXHQSXEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CN2C=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-imidazol-1-ylmethyl)piperidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methanol](/img/structure/B1322866.png)

![Benzo[d][1,2,3]thiadiazol-6-amine](/img/structure/B1322888.png)